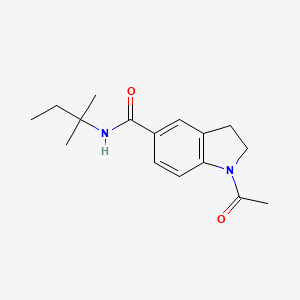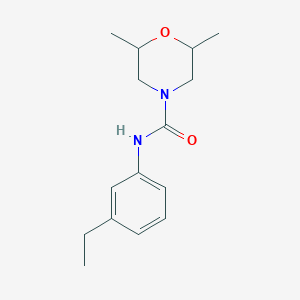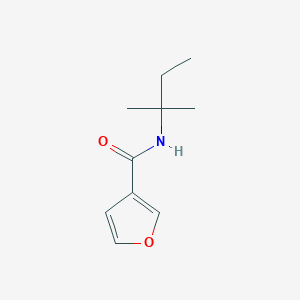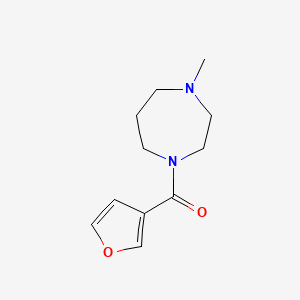![molecular formula C14H17N3O4S B7503699 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Thioflavin T and is a benzothiazole-based dye. Thioflavin T is widely used in biomedical research, specifically in the study of amyloid fibrils and protein aggregation.
Mécanisme D'action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. This property of Thioflavin T is used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit or disrupt amyloid fibril formation.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in living organisms. It is a non-toxic dye that is widely used in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Thioflavin T in lab experiments are its high sensitivity and specificity for amyloid fibrils. It is also a relatively inexpensive dye that is easy to use. The limitations of using Thioflavin T are that it is not specific to any particular protein or disease and may bind to other structures besides amyloid fibrils.
Orientations Futures
1. Development of new Thioflavin T derivatives with improved properties for amyloid fibril detection and inhibition.
2. Investigation of the use of Thioflavin T in the study of other protein aggregates, including prions and tau protein.
3. Study of the role of Thioflavin T in the diagnosis and treatment of neurodegenerative diseases.
4. Development of Thioflavin T-based biosensors for the detection of amyloid fibrils in biological fluids.
5. Investigation of the use of Thioflavin T in the study of protein misfolding and aggregation in non-neurological diseases, including diabetes and cancer.
In conclusion, 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one, also known as Thioflavin T, is a widely used dye in scientific research. Its application in the study of amyloid fibrils and protein aggregation has led to significant advancements in the understanding of various neurodegenerative diseases. The future directions for Thioflavin T research are promising and may lead to the development of new diagnostic and therapeutic tools for various diseases.
Méthodes De Synthèse
The synthesis of 4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one involves the reaction of benzothiazole with piperazine and then with chloroacetyl chloride. The reaction mixture is then treated with thioacetic acid to obtain the final product. This synthesis method is well-established and has been reported in various research articles.
Applications De Recherche Scientifique
Thioflavin T is widely used in scientific research, specifically in the study of amyloid fibrils and protein aggregation. It is used as a fluorescent probe to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T is also used to study protein aggregation in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-13-10-16(8-6-15-13)14(19)11-2-4-12(5-3-11)17-7-1-9-22(17,20)21/h2-5H,1,6-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNFXSIMQDWRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)



![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)

![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)

![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
